molecular formula C10H14ClNO3 B222314 Altromycin I CAS No. 160219-88-5

Altromycin I

Numéro de catalogue B222314
Numéro CAS: 160219-88-5
Poids moléculaire: 693.7 g/mol
Clé InChI: WVVDREBPCDZKDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Altromycin I is part of a new family of structurally related antibiotics discovered in the course of screening extracts of microbial fermentation beers . These antibiotics, known as Altromycins, have shown activity against Gram-positive bacteria and potent cytotoxic activity against a variety of tumor cell lines .


Synthesis Analysis

The production of Altromycins has been achieved in fermentors in a medium containing glucose 2%, liquid peptone 1%, molasses 0.5%, yeast extract 0.1%, and calcium carbonate 0.2% with aeration (0.7 v/v/min) and agitation (200 rpm) at a temperature of 28°C . The Altromycins are basic and lipophilic and are easily extracted from the whole broth with organic solvents after pH adjustment .


Chemical Reactions Analysis

The Altromycins are basic and lipophilic and are easily extracted from the whole broth with organic solvents after pH adjustment . Individual members of the complex were separated and purified by high-speed countercurrent chromatography (HSCC) on an Ito Coil Planet Centrifuge .


Physical And Chemical Properties Analysis

The Altromycins are basic and lipophilic . They are easily extracted from the whole broth with organic solvents after pH adjustment . The pure antibiotics were obtained as yellow-orange oils .

Applications De Recherche Scientifique

  • Antibacterial Activity : Altromycins, including Altromycin I, are anthraquinone-derived antibiotics related to pluramycins. They are produced by actinomycetes and exhibit Gram-positive antibacterial activity, effective against Streptococci and Staphylococci with minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.12 micrograms/ml (Jackson et al., 1990).

  • Interaction with DNA : Altromycin B, closely related to Altromycin I, binds to DNA. This binding involves intercalation and alkylates the DNA molecule at N7 of guanine. This interaction is important for understanding its mechanism as an antitumor antibiotic (Sun et al., 1993).

  • Metal Complexes and DNA Interaction : The interactions of Altromycin B and its metal complexes (Pt(II) and Pd(II)) with DNA were studied. These complexes exhibit different effects on DNA stability and conformation, suggesting a synergistic effect of metal ions in Altromycin B-DNA interaction (Nikolis et al., 2003).

  • Antitumor Properties : Altromycins, including Altromycin I, have been identified as a new family of antitumor antibiotics with potent cytotoxic activity against various tumor cell lines (McAlpine et al., 1994).

  • Spectroscopic Studies : Spectroscopic studies on Altromycin H (related to Altromycin I) and its interaction with copper(II) ions have been conducted to understand the properties of these antibiotics (Menidiatis et al., 2004).

  • DNA Alkylation Mechanism : Studies on Altromycin B and kapurimycin A3, both related to Altromycin I, have revealed insights into their selective DNA alkylation mechanism, contributing to our understanding of their antitumor activity (Nakatani et al., 1998).

Mécanisme D'action

While the exact mechanism of action for Altromycin I is not explicitly stated in the available literature, it is known that these antibiotics have shown activity against Gram-positive bacteria and potent cytotoxic activity against a variety of tumor cell lines .

Propriétés

IUPAC Name

10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxynaphtho[2,3-h]chromene-4,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43NO12/c1-15-30(41)23(45-8)13-26(47-15)49-35-16(2)46-24(14-36(35,4)38(6)7)18-9-10-19-27(32(18)43)33(44)28-20(31(19)42)11-21(39)29-22(40)12-25(48-34(28)29)37(5)17(3)50-37/h9-12,15-17,23-24,26,30,35,39,41,43H,13-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVDREBPCDZKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936251
Record name 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altromycin I

CAS RN

160219-88-5
Record name Altromycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altromycin I
Reactant of Route 2
Altromycin I
Reactant of Route 3
Altromycin I
Reactant of Route 4
Altromycin I
Reactant of Route 5
Altromycin I
Reactant of Route 6
Altromycin I

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.